molecular formula C11H14N2O2 B5480248 1-Cyclopropyl-3-(3-methoxyphenyl)urea

1-Cyclopropyl-3-(3-methoxyphenyl)urea

Cat. No.: B5480248
M. Wt: 206.24 g/mol
InChI Key: RHFXQJCBXKOGQU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-methoxyphenyl)urea is a synthetically produced unsymmetrical urea derivative of interest in organic and medicinal chemistry research. Unsymmetrical urea derivatives are essential structural motifs found in a wide array of biologically significant compounds and are frequently explored for their potential in developing enzyme inhibitors, antiviral agents, and selective receptor modulators . The compound features a cyclopropyl group and a 3-methoxyphenyl group attached to a urea core, making it a useful building block for constructing more complex molecules. Researchers utilize such compounds as key intermediates in the synthesis of heterocyclic compounds, including indole and naphthyridine derivatives, which are common scaffolds in drug discovery . Modern synthetic methods for accessing such unsymmetrical ureas include metal-free approaches using hypervalent iodine reagents like PhI(OAc)2, which facilitate the coupling of amides and amines under mild conditions, avoiding metal catalysts and inert atmospheres . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

1-cyclopropyl-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-11(14)12-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFXQJCBXKOGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(3-methoxyphenyl)urea typically involves the reaction of cyclopropylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylamine+3-Methoxyphenyl isocyanateThis compound\text{Cyclopropylamine} + \text{3-Methoxyphenyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+3-Methoxyphenyl isocyanate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial processes also incorporate purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

a) 1-Cyclopropyl-3-(6-(dimethylamino)pyrimidin-4-yl)-1-(3,4-dimethylbenzyl)urea (Z2171315755)

  • Structure : Incorporates a pyrimidine ring and 3,4-dimethylbenzyl group.
  • Synthesis : Achieved via coupling of N4,N4-dimethylpyrimidine-4,6-diamine and N-(3,4-dimethylbenzyl) cyclopropanamine (24% yield) .
  • Key Data : ESI-MS (m/z 340.3 [M + H]⁺), IR carbonyl stretch at 1684 cm⁻¹ .
  • Lower synthesis yield (24% vs. yields reported in ) may reflect increased steric hindrance.

b) AT9283 (1-Cyclopropyl-3-(3-(5-morpholinomethyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea)

  • Structure : Features a benzoimidazole-pyrazole core linked to morpholine.
  • Activity : Potent Syk inhibitor (IC₅₀ < 100 nM) with anti-allergic effects .
  • Comparison : The benzoimidazole group likely enhances target binding affinity compared to the 3-methoxyphenyl group. AT9283’s clinical development underscores the importance of heterocyclic substituents in urea-based therapeutics .

Urea Derivatives with Aromatic Substituents

a) 1-(3-Methoxyphenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1021253-96-2)

  • Structure: Contains a pyridazinone ring and dual methoxyphenyl groups.
  • Properties : Higher molecular weight (408.4 g/mol) and extended alkyl chain may improve solubility vs. cyclopropyl analogs .

b) N-(3-Methoxypropyl)urea (CAS 1119-61-5)

  • Structure : Lacks aromatic and cyclopropyl groups, featuring a linear methoxypropyl chain.
  • Properties : Lower molecular weight (132.16 g/mol) and absence of aromaticity reduce lipophilicity .
  • Comparison : Highlights the critical role of cyclopropyl and aromatic groups in modulating pharmacokinetic properties (e.g., membrane permeability) in urea derivatives.

Non-Urea Compounds with 3-Methoxyphenyl Groups

a) Clioquinol and Iodoquinol

  • Structure: Hydroxyquinoline derivatives with halogen substituents.
  • Activity: Clinical use as antimicrobials; structural similarity to ML-3H2 (a quinoline analog) .
  • Comparison : Unlike urea derivatives, these compounds rely on metal chelation (via hydroxyl and halogen groups) for activity, demonstrating divergent mechanisms despite shared 3-methoxyphenyl motifs .

b) Dehydrozingerone Analogues (E)-1-cyclopropyl-3-(4-alkoxy-3-methoxyphenyl)prop-2-en-1-ones

  • Structure: Enones with cyclopropane and methoxyphenyl groups.
  • Synthesis : Claisen-Schmidt condensation under basic conditions .
  • Comparison : The α,β-unsaturated ketone system confers electrophilicity absent in urea derivatives, influencing reactivity and biological targets .

Q & A

Basic: What are the standard synthetic routes for preparing 1-Cyclopropyl-3-(3-methoxyphenyl)urea, and what critical reaction conditions influence yield and purity?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the cyclopropylamine or cyclopropane-containing precursor via [3+2] cycloaddition or ring-opening reactions.
  • Step 2: Formation of the urea bond by reacting an isocyanate (e.g., 3-methoxyphenyl isocyanate) with the cyclopropylamine derivative under anhydrous conditions.
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.

Critical factors:

  • Temperature control during isocyanate reactions (0–5°C minimizes side reactions).
  • Solvent choice (e.g., dichloromethane or THF for improved solubility).
  • Catalysts like DMAP or triethylamine to accelerate urea formation .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy:
    • ¹H/¹³C NMR to confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and urea NH signals (δ ~5–6 ppm).
    • 2D NMR (HSQC, HMBC) to resolve aromatic substitution patterns.
  • Mass spectrometry (HRMS): Exact mass analysis to verify molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₅N₂O₂: 219.1128).
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced: How can researchers investigate the kinase inhibition profile of this compound, and what experimental models are appropriate?

Answer:
Methodology:

  • In vitro kinase assays: Use recombinant kinases (e.g., Syk, JAK, or Aurora kinases) with ATP-Glo™ or fluorescence-based assays.
    • Example: AT9283 (a related urea derivative) showed IC₅₀ = 1.2 nM against Syk kinase in biochemical assays .
  • Cell-based models:
    • Mast cell degranulation assays (e.g., β-hexosaminidase release) to evaluate anti-allergic activity.
    • Data interpretation: Compare IC₅₀ values across kinase panels to assess selectivity .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:
Analytical strategies:

  • Assay validation: Ensure consistency in buffer pH, ATP concentrations, and enzyme sources.
  • Cellular context: Compare primary cells vs. immortalized lines (e.g., RBL-2H3 mast cells vs. HEK293).
  • Dose-response curves: Use nonlinear regression to calculate Hill slopes and identify off-target effects.
  • Orthogonal assays: Confirm results with SPR (surface plasmon resonance) or thermal shift assays for target engagement .

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for optimizing bioactivity?

Answer:
Approaches:

  • Substituent variation: Modify the methoxyphenyl group (e.g., replace OCH₃ with halogens or alkyl groups) to study steric/electronic effects.
  • Scaffold hopping: Replace the cyclopropyl group with bicyclic or spiro systems to enhance metabolic stability.
  • Molecular docking: Use Syk kinase crystal structures (PDB: 3FQR) to predict binding interactions.
  • ADMET profiling: Assess solubility (e.g., shake-flask method) and microsomal stability to prioritize analogs .

Advanced: What in vitro and in vivo models are suitable for evaluating therapeutic potential in immune-related disorders?

Answer:
Models:

  • In vitro:
    • Mast cell-mediated allergy: Measure histamine release in IgE-sensitized RBL-2H3 cells .
    • Cytokine profiling: ELISA for IL-4/IL-13 in TH2-polarized T-cells.
  • In vivo:
    • Murine asthma models: OVA-induced airway hyperresponsiveness with BAL fluid analysis.
    • Pharmacokinetics: Plasma half-life (t₁/₂) and bioavailability studies in rodents .

Advanced: How to design experiments for assessing metabolic stability and toxicity profiles?

Answer:

  • Metabolic stability:
    • Liver microsomal assays: Incubate with NADPH and measure parent compound depletion (LC-MS/MS).
    • CYP450 inhibition: Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks.
  • Toxicity:
    • Ames test: Bacterial reverse mutation assay for genotoxicity.
    • hERG assay: Patch-clamp electrophysiology to evaluate cardiac liability .

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